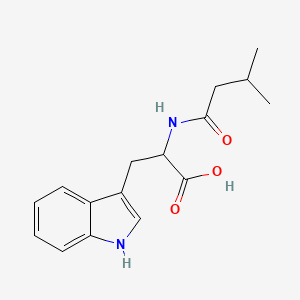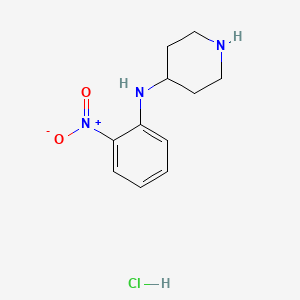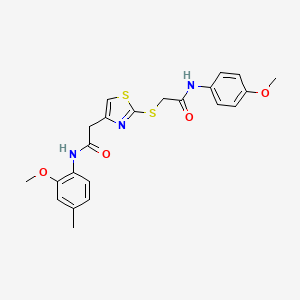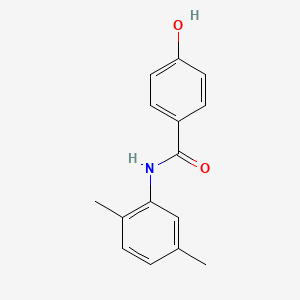
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid, also known as AMPA, is a compound that belongs to the family of amino acid derivatives. It is a potent agonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity.
科学研究应用
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity. It is used as a tool to activate 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptors and induce changes in synaptic transmission and plasticity. 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is also used to study the role of glutamate receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and addiction.
作用机制
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid acts as an agonist of the 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor, which is a subtype of ionotropic glutamate receptors. When 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid binds to the receptor, it induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid has been shown to induce changes in synaptic transmission and plasticity in various regions of the brain. It has been implicated in the regulation of learning and memory, as well as in the pathophysiology of various neurological and psychiatric disorders. 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid has also been shown to have effects on other physiological systems, such as the cardiovascular system and the immune system.
实验室实验的优点和局限性
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is a potent and selective agonist of the 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor, which makes it a valuable tool for studying the mechanisms of neural signaling and synaptic plasticity. However, it also has limitations, such as its short half-life and the potential for desensitization of the receptor. These limitations need to be taken into account when designing experiments using 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid.
未来方向
There are many future directions for 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research. One area of interest is the development of new 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor modulators that can selectively target different subtypes of the receptor. Another area of interest is the use of 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research can contribute to our understanding of the mechanisms of neural plasticity and the development of new therapies for brain injuries and diseases.
合成方法
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-indolylacetic acid with (S)-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to obtain the final product, 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid.
属性
IUPAC Name |
3-(1H-indol-3-yl)-2-(3-methylbutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)7-15(19)18-14(16(20)21)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGWIDABKSUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)


![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)
![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)


![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2384899.png)
![1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384900.png)

![4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2384904.png)